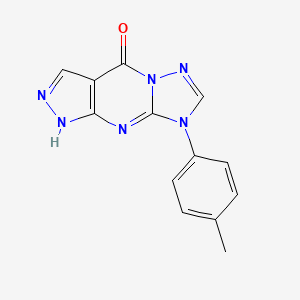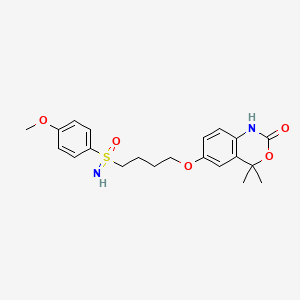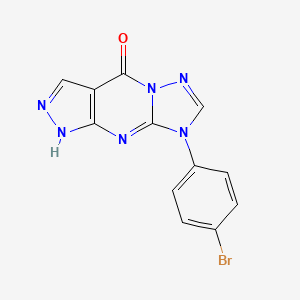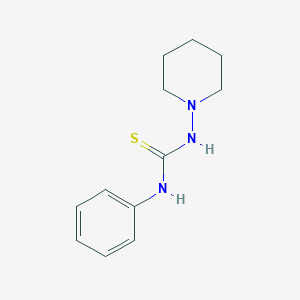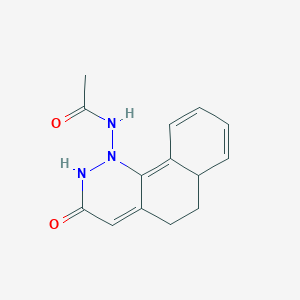
8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a fused benzene and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one typically involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine. This reaction is carried out in ethanol at reflux conditions, leading to the formation of the desired cinnoline derivative . The reaction mechanism involves the attack of the hydrazine nitrogen atom on the ketone carbonyl group, followed by cyclization to form the cinnoline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol, acetonitrile, and dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted cinnoline compounds. These products can exhibit different chemical and physical properties, making them useful for various applications.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
Similar compounds to 8-(Acetylamino)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one include:
- 2,5-Diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones
- 5-Substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones
Uniqueness
What sets this compound apart from these similar compounds is its specific acetylamino substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
104120-90-3 |
|---|---|
分子式 |
C14H15N3O2 |
分子量 |
257.29 g/mol |
IUPAC 名称 |
N-(3-oxo-2,5,6,6a-tetrahydrobenzo[h]cinnolin-1-yl)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-9(18)15-17-14-11(8-13(19)16-17)7-6-10-4-2-3-5-12(10)14/h2-5,8,10H,6-7H2,1H3,(H,15,18)(H,16,19) |
InChI 键 |
OMPBGCBRBUBPJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NN1C2=C3C=CC=CC3CCC2=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
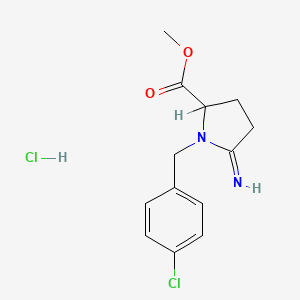



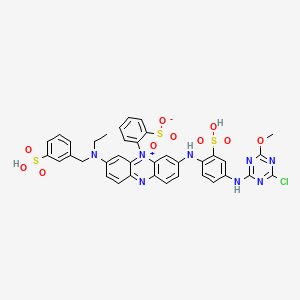
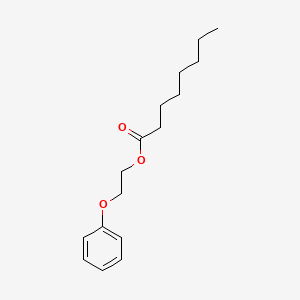

![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
